(2,2,2-Trichloroethane-1,1-diyl)bis-2-methylbenzene-4,1-diyl dibenzoate
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Overview
Description
Starting Material: 4-(Benzoyloxy)-3-methylphenyl
Reagent: 2,2,2-Trichloroethyl chloroformate
Conditions: Base such as triethylamine, solvent like dichloromethane, low temperature
Reaction: Formation of the trichloroethyl ester
Coupling with 2-Methylphenyl Benzoate
Starting Material: 2-Methylphenyl benzoate
Reagent: Coupling agent like dicyclohexylcarbodiimide (DCC)
Conditions: Solvent such as dichloromethane, room temperature
Reaction: Coupling to form the final product
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL BENZOATE can be achieved through a multi-step process involving the following key steps:
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Formation of the Benzoyloxy Intermediate
Starting Material: 4-Hydroxy-3-methylphenyl
Reagent: Benzoyl chloride
Conditions: Pyridine as a base, room temperature
Reaction: Esterification to form 4-(benzoyloxy)-3-methylphenyl
Chemical Reactions Analysis
Types of Reactions
4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL BENZOATE: can undergo various chemical reactions, including:
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Hydrolysis
Reagents: Aqueous acid or base
Conditions: Elevated temperature
Products: Corresponding carboxylic acids and alcohols
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous conditions
Products: Reduced alcohol derivatives
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Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Solvent like ethanol, room temperature
Products: Substituted derivatives
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions
Reduction: Lithium aluminum hydride in dry ether, room temperature
Substitution: Nucleophiles in ethanol, room temperature
Major Products Formed
Hydrolysis: Benzoic acid, 4-hydroxy-3-methylphenyl, and 2-methylphenyl derivatives
Reduction: Alcohol derivatives of the original ester
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL BENZOATE: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its complex structure and potential biological activity.
Material Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Organic Synthesis: Employed as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group may play a role in enhancing the compound’s binding affinity to these targets. The ester functional groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The aromatic rings contribute to the compound’s overall stability and ability to interact with hydrophobic regions of proteins.
Comparison with Similar Compounds
4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL BENZOATE: can be compared with similar compounds such as:
4-{1-[4-(HYDROXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL BENZOATE: Similar structure but with a hydroxy group instead of a benzoyloxy group.
4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL ACETATE: Similar structure but with an acetate group instead of a benzoate group.
4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL PROPIONATE: Similar structure but with a propionate group instead of a benzoate group.
These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of 4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2,2-TRICHLOROETHYL}-2-METHYLPHENYL BENZOATE lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C30H23Cl3O4 |
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Molecular Weight |
553.9 g/mol |
IUPAC Name |
[4-[1-(4-benzoyloxy-3-methylphenyl)-2,2,2-trichloroethyl]-2-methylphenyl] benzoate |
InChI |
InChI=1S/C30H23Cl3O4/c1-19-17-23(13-15-25(19)36-28(34)21-9-5-3-6-10-21)27(30(31,32)33)24-14-16-26(20(2)18-24)37-29(35)22-11-7-4-8-12-22/h3-18,27H,1-2H3 |
InChI Key |
VKGHIVRGLJNBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)C)C(Cl)(Cl)Cl)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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